molecular formula C3H3F5O2S B2687737 Pentafluoro(2-carboxyvinyl) sulfur(VI) CAS No. 880264-59-5

Pentafluoro(2-carboxyvinyl) sulfur(VI)

Cat. No.: B2687737
CAS No.: 880264-59-5
M. Wt: 198.11
InChI Key: RJBNJZYOWKKRGF-OWOJBTEDSA-N
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Description

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a compound that features a pentafluorosulfanyl group attached to a carboxyvinyl moiety. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects. The pentafluorosulfanyl group is known for its resistance to hydrolysis under both acidic and basic conditions, making it a valuable functional group in various chemical applications .

Mechanism of Action

Preparation Methods

The synthesis of pentafluoro(2-carboxyvinyl) sulfur(VI) typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method includes the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may involve amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions

Chemical Reactions Analysis

Pentafluoro(2-carboxyvinyl) sulfur(VI) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Properties

IUPAC Name

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBNJZYOWKKRGF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(F)(F)(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(F)(F)(F)(F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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